(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester
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Overview
Description
(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester is a complex organic compound with the molecular formula C12H17N3O4
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dimethylpyridine with ethyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with ethyl carbamate under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethoxycarbonylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction could produce amines .
Scientific Research Applications
(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3,4-Dimethoxy-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester
- (3-Nitro-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester
- (4-Fluoro-phenyl)-ethoxycarbonylamino-methyl-carbamic acid ethyl ester
Uniqueness
(5-Ethoxycarbonylamino-2,6-dimethylpyridin-3-yl)carbamic acid, ethyl ester is unique due to its specific structural features, such as the ethoxycarbonylamino group attached to the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications .
Properties
Molecular Formula |
C13H19N3O4 |
---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
ethyl N-[5-(ethoxycarbonylamino)-2,6-dimethylpyridin-3-yl]carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-12(17)15-10-7-11(9(4)14-8(10)3)16-13(18)20-6-2/h7H,5-6H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
LUARRZROESXBDF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(N=C1C)C)NC(=O)OCC |
solubility |
>42.2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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